molecular formula C6H7N3O B111917 5-Aminopyridine-2-carboxamide CAS No. 145255-19-2

5-Aminopyridine-2-carboxamide

Cat. No.: B111917
CAS No.: 145255-19-2
M. Wt: 137.14 g/mol
InChI Key: CSHTYFRLFVBNHB-UHFFFAOYSA-N
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Description

5-Aminopyridine-2-carboxamide is an organic compound with the molecular formula C6H7N3O. It is characterized by the presence of an amino group at the fifth position and a carboxamide group at the second position on a pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Mechanism of Action

Pharmacokinetics

The pharmacokinetic properties of 5-Aminopyridine-2-carboxamide include high gastrointestinal absorption, non-permeability to the blood-brain barrier, and non-substrate nature for P-glycoprotein . The compound has a Log Kp (skin permeation) of -7.58 cm/s and a lipophilicity Log Po/w (iLOGP) of 0.77 . These properties influence the bioavailability of the compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature should be normal, and it should be kept in a dark place under an inert atmosphere . These conditions help maintain the stability and efficacy of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Aminopyridine-2-carboxamide can be synthesized through several methods. One common method involves the hydrolysis of 5-aminopyridine-2-methanol using hydrogen peroxide and sodium hydroxide. The reaction typically takes place in an 18 ml vial with 30% hydrogen peroxide (1 ml), 3N sodium hydroxide (3 ml), and an additional 3 ml of sodium hydroxide mixture .

Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This method is versatile and economical, allowing for the preparation of various cyanoacetamide derivatives .

Chemical Reactions Analysis

Types of Reactions: 5-Aminopyridine-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include substituted pyridine derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

5-Aminopyridine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is utilized in the study of enzyme inhibitors and other biologically active molecules.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes and receptors.

    Industry: The compound is employed in the production of specialty chemicals and materials

Comparison with Similar Compounds

  • 5-Aminopyridine-2-carboxylic acid
  • 2-Aminopyridine
  • 5-Aminopyridine

Comparison: 5-Aminopyridine-2-carboxamide is unique due to the presence of both an amino group and a carboxamide group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its specific structure makes it a valuable intermediate in the synthesis of various biologically active molecules .

Properties

IUPAC Name

5-aminopyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,7H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHTYFRLFVBNHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440251
Record name 5-aminopyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145255-19-2
Record name 5-aminopyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-aminopyridine-2-carboxylic acid (2.0 g) in N,N-dimethylformamide (50 mL) were added ammonium chloride (3.9 g), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (5.1 mL) and 1-hydroxybenzotriazole (4.4 g), and the mixture was stirred overnight at room temperature. To the reaction mixture was added saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (NH, hexane/ethyl acetate) to give the title compound (260 mg).
Quantity
2 g
Type
reactant
Reaction Step One
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3.9 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
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Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A 18 ml vial was loaded with a mixture of 30% H2O2 (1 ml), 3N NaOH (3 ml) and MeOH (2.5 ml). To this mixture 5-Amino-pyridine-2-carbonitrile (450 mg, 3.78 mmole) was added at room temperature. Reaction mixture was stirred at rt for 45 minutes, TLC showed the starting material to be consumed. The mixture was diluted with water and filtered; the solid was washed with water and dried to give 480 mg product, 92% yield.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
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Quantity
3 mL
Type
reactant
Reaction Step One
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2.5 mL
Type
solvent
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450 mg
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods IV

Procedure details

MeOH (30 mL) was added into the mixture of 5-aminopyridine-2-carbonitrile (1191 mg, 10.00 mmol), NaBO3.H2O (2995 mg, 30.00 mmol), and H2O (30 mL), and the mixture was then heated at 50° C. for 16 h. The mixture was then concentrated in vacuo, then treated with water (30 mL), and extracted with EtOAc (4×50 mL). The combined extracts were dried over MgSO4, filtered, and concentrated in vacuo to obtain a yellow solid. The solid was triturated with 40 mL of 40% EtOAc/hexane to yield the title compound as yellow solid. 1H NMR (DMSO-d6, 400 MHz): δ=5.86 (s, 2H), 6.89 (dd, 1H, J=2.4 & 8.4 Hz), 7.07 (brs, 1H), 7.59 (brs, 1H), 7.64 (d, 1H, J=8.4 Hz), 7.83 (d, 1H, J=2.4 Hz). MS (ES+): m/z 138.18 (100) [MH+]. HPLC: tR=0.75 min (ZQ2000, polar—5 min).
Name
Quantity
30 mL
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reactant
Reaction Step One
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1191 mg
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reactant
Reaction Step One
[Compound]
Name
NaBO3.H2O
Quantity
2995 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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